molecular formula C7H13FO B2850468 5-Fluoro-2,2-dimethylcyclopentan-1-ol CAS No. 2173997-03-8

5-Fluoro-2,2-dimethylcyclopentan-1-ol

Cat. No.: B2850468
CAS No.: 2173997-03-8
M. Wt: 132.178
InChI Key: QRGNCPPWBPTECX-UHFFFAOYSA-N
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Description

5-Fluoro-2,2-dimethylcyclopentan-1-ol is a chemical compound with the molecular formula C7H13FO It is a fluorinated cyclopentanol derivative, which means it contains a cyclopentane ring with a hydroxyl group (-OH) and a fluorine atom attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,2-dimethylcyclopentan-1-ol typically involves the fluorination of 2,2-dimethylcyclopentanone followed by reduction. One common method is to use a fluorinating agent such as Selectfluor to introduce the fluorine atom into the cyclopentanone ring. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. After fluorination, the resulting 5-fluoro-2,2-dimethylcyclopentanone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,2-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 5-Fluoro-2,2-dimethylcyclopentanone or 5-fluoro-2,2-dimethylcyclopentanal.

    Reduction: 5-Fluoro-2,2-dimethylcyclopentane.

    Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its fluorine atom, which can enhance binding affinity and selectivity.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,2-dimethylcyclopentan-1-ol depends on its specific application. In biological systems, the fluorine atom can interact with enzymes and receptors, altering their activity. The compound may inhibit certain enzymes by binding to their active sites, preventing substrate access. In drug development, the fluorine atom can enhance the compound’s metabolic stability by resisting enzymatic degradation, leading to longer-lasting effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Chloro-2,2-dimethylcyclopentan-1-ol: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and interactions.

    5-Fluoro-2,2-dimethylcyclopentanone: The ketone analog of 5-Fluoro-2,2-dimethylcyclopentan-1-ol, with different reactivity due to the carbonyl group.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c1-7(2)4-3-5(8)6(7)9/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNCPPWBPTECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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